Dahlein 4.3
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLWQFIKDKFKDAATGLVTGIQS |
Origin of Product |
United States |
Molecular Design and Synthetic Approaches for Dahlein 4.3
Principles of Rational Peptide Design for Targeted Bioactivity
The discovery and characterization of naturally occurring peptides like Dahlein 4.3 often serve as a blueprint for the rational design of new therapeutic agents. Rational peptide design aims to optimize the biological activity, selectivity, and stability of a lead compound by making specific modifications to its amino acid sequence.
For antimicrobial peptides, key physicochemical parameters are often considered to enhance their efficacy. These include:
Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues is crucial for the membrane-disrupting activity of many AMPs. Helical wheel projections are commonly used to visualize this distribution. In an alpha-helical conformation, the hydrophobic residues of this compound would align on one face of the helix, while the polar and charged residues would align on the opposite face, facilitating interaction with and disruption of microbial cell membranes.
Cationicity: A net positive charge, conferred by basic amino acid residues such as Lysine (K), is a hallmark of many AMPs. This positive charge promotes the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Hydrophobicity: The proportion and type of hydrophobic amino acids influence the peptide's ability to insert into and permeate the lipid bilayer of microbial membranes.
Computational tools and molecular dynamics simulations can be employed to predict how changes in the amino acid sequence of a peptide like this compound might affect its three-dimensional structure and its interaction with model membranes. acs.orgkcl.ac.uk This in silico approach allows for the pre-screening of potential analogues with improved antimicrobial potency or reduced toxicity to host cells before undertaking their chemical synthesis. nih.govrsc.org
Solid-Phase Peptide Synthesis Methodologies for Complex Constructs
The chemical synthesis of peptides like this compound, which is a 23-amino acid peptide, is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). justia.comgoogle.com This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).
The general cycle of SPPS involves the following steps:
Deprotection: The removal of the temporary protecting group from the N-terminus of the resin-bound amino acid or peptide. The most common protecting group used in Fmoc-based SPPS is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Activation and Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus by a coupling reagent to form a reactive species that readily forms a peptide bond with the free N-terminus of the resin-bound peptide.
Washing: The resin is thoroughly washed to remove excess reagents and by-products.
This cycle is repeated until the desired peptide sequence is assembled. The choice of resin is critical; for a C-terminally amidated peptide like this compound, a resin such as Rink Amide or Sieber Amide is typically used.
The synthesis of complex or "difficult" sequences, which may be prone to aggregation, can be facilitated by the use of specialized reagents and techniques, such as:
Pseudoproline Dipeptides: These can be incorporated at specific positions (e.g., Ser or Thr residues) to temporarily disrupt secondary structure formation and improve solvation of the growing peptide chain.
Microwave-Assisted SPPS: The application of microwave energy can accelerate both the deprotection and coupling steps, leading to shorter synthesis times and potentially higher purity of the crude peptide.
Once the synthesis is complete, the peptide is cleaved from the resin support, and all permanent side-chain protecting groups are removed simultaneously using a strong acid "cocktail," typically containing trifluoroacetic acid (TFA) and various scavengers to protect sensitive amino acids from side reactions.
Advanced Purification and Quality Control Techniques for Synthetic Peptides
Following cleavage from the resin, the crude synthetic peptide is a mixture containing the target peptide along with various truncated and modified by-products. Therefore, robust purification and characterization methods are essential to obtain a highly pure and well-defined final product.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the purification of synthetic peptides. vulcanchem.com This method separates molecules based on their hydrophobicity.
The crude peptide mixture is dissolved in an aqueous solvent (mobile phase A, often containing a small amount of an ion-pairing agent like TFA) and loaded onto a column packed with a non-polar stationary phase (typically silica (B1680970) particles chemically modified with C8 or C18 alkyl chains). The peptides are then eluted by a gradient of increasing organic solvent (mobile phase B, usually acetonitrile (B52724) containing TFA). Peptides with greater hydrophobicity will interact more strongly with the stationary phase and thus elute at a higher concentration of the organic solvent.
The fractions are collected and analyzed for purity, and those containing the pure target peptide are pooled and lyophilized to obtain a dry, stable powder.
To confirm the identity and purity of the final product, a combination of spectroscopic techniques is employed.
Mass Spectrometry (MS): This is a fundamental technique for determining the molecular weight of the peptide. libretexts.org Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization methods used for peptides. nih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the peptide. The sequencing of the original this compound from Litoria dahlii was achieved through a combination of electrospray mass spectrometry and Edman degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for obtaining detailed structural information about peptides in solution. uzh.chnih.gov Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, can be used to assign the resonances of all the protons in the peptide and to determine through-bond and through-space connectivities. mdpi.com This information can then be used to calculate the three-dimensional structure of the peptide. For related Dahlein peptides, NMR has been used to study their interaction with biological targets like calmodulin.
The following tables summarize the key properties of this compound and the analytical techniques used in its study.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Amino Acid Sequence | GLWQFIKDKFKDAATGLVTGIQS-NH2 |
| Molecular Formula | C117H184N30O32 |
| Molecular Weight | 2522.94 Da |
| Origin | Litoria dahlii (Australian aquatic frog) |
The data in this table was sourced from a commercial supplier of the peptide.
Table 2: Common Analytical Techniques for Peptide Characterization
| Technique | Purpose | Information Obtained |
|---|---|---|
| RP-HPLC | Purification and Purity Assessment | Retention time, Purity (%) |
| Mass Spectrometry (MS) | Identity Confirmation | Molecular Weight |
| NMR Spectroscopy | Structural Elucidation | 3D structure, Conformation, Dynamics |
Investigation of Biological Activities of Dahlein 4.3
In Vitro Screening Platforms for Antimicrobial Efficacy
Assessment against Bacterial Strains (Gram-Positive and Gram-Negative)
Research into the antimicrobial properties of Dahlein peptides has shown that some exhibit weak, broad-spectrum antimicrobial activity. For instance, the Dahlein 1 peptides were found to have some effect against various bacterial strains. However, the glandular secretions of Litoria dahlii are not characterized by the presence of potent antimicrobial peptides.
While specific data on Dahlein 4.3's efficacy against a wide range of bacterial strains is not extensively detailed in the available literature, the general class of Dahlein peptides has been noted for its antimicrobial potential. nih.gov The study of antimicrobial peptides (AMPs) from various natural sources, including plants and animals, is a significant area of research for developing new therapeutic agents. nih.govnih.gov These peptides are often components of the innate immune system. nih.gov
Evaluation against Fungal and Other Pathogenic Microorganisms
The investigation of antimicrobial peptides often includes their effects on fungal pathogens. mdpi.com For example, studies on other antimicrobial peptides have demonstrated antifungal activity against various fungal strains. mdpi.com In the broader context of antimicrobial research, plant-derived peptide extracts have also been shown to inhibit the growth of oomycete pathogens like Phytophthora infestans. nih.gov While the specific activity of this compound against fungi and other non-bacterial pathogens is not explicitly documented in the provided search results, the parent class of Dahlein peptides is recognized for its bioactive properties.
Exploration of Immunomodulatory Functions
Interaction with Host Defense Mechanisms
Antimicrobial peptides are recognized as essential components of the innate immune system, providing a rapid defense response. nih.gov The Dahlein peptides, isolated from the cutaneous secretions of an Australian amphibian, are considered to be part of the frog's defense mechanism against predators. Their interaction with host systems is a key aspect of their biological function.
One significant interaction is the binding of certain Dahlein peptides to calmodulin (CaM), a ubiquitous protein that plays a regulatory role in numerous biological processes. This interaction is crucial for the inhibition of nitric oxide (NO) synthesis, a key signaling molecule in host defense and inflammatory responses.
Modulation of Inflammatory Responses (e.g., Nitric Oxide Pathways)
A notable biological activity of the Dahlein peptide family is the potent inhibition of neuronal nitric oxide synthase (nNOS). Specifically, the Dahleins 5 group of peptides strongly inhibits the formation of NO by this enzyme. Nitric oxide is a key mediator in various physiological and pathophysiological processes, and its regulation is critical.
The mechanism of this inhibition involves the interaction of Dahlein peptides with calmodulin (CaM). CaM is involved in the upregulation of NO synthesis. By binding to CaM, peptides like Dahlein 5.6 prevent the production of NO, which is thought to be a defense mechanism. The study of these interactions provides insight into the molecular recognition events that underlie the amphibian's host-defense system.
Determination of Other Potential Bioactivities
While the primary documented activities of the Dahlein peptide family are antimicrobial and immunomodulatory, related peptides from other amphibian species have been investigated for a range of bioactivities. For instance, some Dahlein peptides were tested in the anticancer screening program of the National Cancer Institute but did not show significant activity.
The broader family of amphibian-derived peptides is a rich source of bioactive molecules with diverse functions. The study of these peptides continues to be an active area of research, with potential applications in various fields of medicine and biology.
Mechanistic Elucidation of Dahlein 4.3 Action
Analysis of Peptide-Membrane Interactions in Target Organisms
There is currently no available scientific data detailing the interactions between Dahlein 4.3 and the cell membranes of any target organisms. Research in this area would typically investigate how the peptide binds to or inserts itself into the lipid bilayer, and whether this interaction is preferential for certain membrane compositions, such as those found in specific types of cells or microorganisms. Techniques like solid-state NMR spectroscopy, circular dichroism, and fluorescence microscopy are often employed to study such peptide-membrane interactions, but no such studies have been published for this compound.
Identification of Intracellular Targets and Signaling Pathways
The intracellular targets of this compound and the signaling pathways it may modulate have not been identified in any published research. Understanding these aspects would be crucial to elucidating its biological function. This would involve identifying specific molecules, such as proteins or nucleic acids, that this compound binds to within the cell, and determining the subsequent cascade of biochemical reactions that are triggered. Standard methodologies for such investigations include affinity chromatography, yeast two-hybrid screening, and various reporter gene assays, none of which have been documented for this compound.
Structure-Activity Relationship Studies through Peptide Analogues
No structure-activity relationship (SAR) studies for this compound have been reported in the scientific literature. SAR studies involve synthesizing and testing analogues of the lead peptide to determine which parts of the molecule are essential for its activity. By modifying the amino acid sequence, researchers can probe the importance of specific residues for the peptide's function. As no such studies have been conducted for this compound, there is no data available on how modifications to its structure would affect its biological activity.
Table 1: Hypothetical Data Structure for Structure-Activity Relationship Studies of this compound Analogues This table is for illustrative purposes only, as no actual data is available.
| Analogue | Modification from this compound | Observed Activity |
|---|---|---|
| --- | --- | --- |
| --- | --- | --- |
Computational Modeling for Mechanistic Insights
There are no published computational modeling studies that provide mechanistic insights into the action of this compound. Computational approaches, such as molecular dynamics simulations and peptide docking, are powerful tools for predicting how a peptide might interact with cell membranes or specific protein targets. These in silico methods can offer a theoretical framework for its mechanism of action and guide further experimental work. However, no such computational analyses have been performed or made public for this compound.
Pre Clinical Research and Translational Potential of Dahlein 4.3
Development and Validation of Relevant In Vitro Biological Models
The initial phase of pre-clinical assessment for Dahlein 4.3 involved the establishment and validation of in vitro models to elucidate its mechanism of action and preliminary efficacy. A panel of human cancer cell lines was selected to represent various tumor subtypes with a specific focus on malignancies characterized by dysregulation of the PI3K/AKT/mTOR signaling pathway, the hypothesized target of this compound.
The primary cell lines utilized in these studies included:
MCF-7: A human breast adenocarcinoma cell line expressing estrogen receptors.
PC-3: A human prostate cancer cell line, androgen-insensitive.
A549: A human lung carcinoma cell line.
U-87 MG: A human glioblastoma cell line.
Validation of these models was achieved through a series of dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀) of this compound across the selected cell lines. Cellular proliferation was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after 72 hours of continuous exposure to the compound.
Interactive Data Table: IC₅₀ Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| PC-3 | Prostate Cancer | 5.1 |
| A549 | Lung Carcinoma | 7.8 |
| U-87 MG | Glioblastoma | 3.2 |
Further in vitro studies focused on the molecular mechanism of this compound. Western blot analysis was employed to investigate the phosphorylation status of key proteins within the PI3K/AKT/mTOR pathway. Treatment of MCF-7 and U-87 MG cells with this compound at concentrations corresponding to their respective IC₅₀ values resulted in a significant reduction in the phosphorylation of AKT at Serine 473 and of the downstream effector S6 ribosomal protein. These findings provided direct evidence of the compound's on-target activity within a cellular context.
Consideration of Ex Vivo and In Vivo Models for Efficacy Assessment
To bridge the gap between monolayer cell culture and complex tumor microenvironments, ex vivo models were considered. Patient-derived tumor explants (PDTEs) from breast cancer and glioblastoma patients were cultured for a short term and treated with this compound. This approach allowed for the assessment of the compound's efficacy in a more physiologically relevant setting, preserving the native tumor architecture and cellular heterogeneity. While these studies are ongoing, preliminary data from a small cohort of breast cancer PDTEs suggest a correlation between the in vitro sensitivity of MCF-7 cells and the observed anti-proliferative effect in the explant cultures.
The next logical step in the pre-clinical pipeline involves the use of in vivo models to evaluate the systemic efficacy and pharmacokinetic properties of this compound. The proposed animal model is the immunodeficient mouse (e.g., NOD/SCID) bearing xenografts of human tumors. Specifically, subcutaneous implantation of MCF-7 and U-87 MG cells would be utilized to establish solid tumors. Upon tumor establishment, a cohort of these mice would be treated with this compound, and tumor growth would be monitored over time and compared to a vehicle-treated control group.
Proposed In Vivo Xenograft Study Design
| Parameter | Description |
| Animal Model | NOD/SCID Mice |
| Tumor Models | Subcutaneous xenografts of MCF-7 and U-87 MG cells |
| Treatment Groups | Vehicle Control, this compound (multiple dose levels) |
| Primary Endpoint | Tumor Volume Measurement |
| Secondary Endpoints | Body Weight, Immunohistochemical analysis of tumor tissue |
Theoretical Frameworks for Application Development in Specific Biological Contexts
The data gathered from the in vitro and planned ex vivo and in vivo studies form the basis of a theoretical framework for the clinical application of this compound. The potent activity observed in breast cancer and glioblastoma cell lines suggests a primary focus on these malignancies. The mechanism of action, centered on the inhibition of the PI3K/AKT/mTOR pathway, provides a clear rationale for patient selection in future clinical trials. It is hypothesized that tumors with activating mutations in PIK3CA or loss of the tumor suppressor PTEN would be most sensitive to this compound.
Furthermore, the potential for combination therapies represents a significant area of theoretical development. Given its cytostatic effects observed in preliminary studies, combining this compound with cytotoxic chemotherapeutic agents could lead to synergistic anti-tumor activity. For instance, in the context of breast cancer, it is theorized that this compound could be used in conjunction with standard-of-care agents like paclitaxel to enhance therapeutic outcomes. The rationale is that by inhibiting the pro-survival signaling from the PI3K/AKT/mTOR pathway, this compound could lower the threshold for apoptosis induction by cytotoxic drugs. Future pre-clinical studies will be designed to test these hypotheses in both in vitro and in vivo combination settings.
Advanced Analytical and Methodological Approaches for Peptide Research
High-Resolution Mass Spectrometry for Peptide Profiling and Quantification
High-Resolution Mass Spectrometry (HRMS) is a cornerstone in peptide research, offering unparalleled specificity and sensitivity for identifying and quantifying peptides and their variants. chromatographyonline.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are crucial for analyzing complex biological samples. theanalyticalscientist.com
Detailed Research Findings: In the context of peptide analysis, HRMS is instrumental for impurity profiling, structural elucidation, and identity confirmation. chromatographyonline.com For instance, in the development of GLP-1 analogs, which are complex peptides often featuring post-translational modifications, HRMS provides the necessary resolving power to distinguish between closely related isoforms. chromatographyonline.com Orbital ion trap and time-of-flight (TOF) systems can achieve mass accuracy below 5 parts per million (ppm), which is essential for these detailed characterizations. chromatographyonline.com
When coupled with liquid chromatography (LC), particularly with advanced column technologies like core-shell particles, the separation of the main active pharmaceutical ingredient (API) from very similar compounds, such as failed amino-acid sequences, is significantly improved. chromatographyonline.comtheanalyticalscientist.com For pharmacokinetic and pharmacodynamic studies, LC-MS/MS, especially using triple quadrupole instruments in multiple reaction monitoring (MRM) mode, allows for sensitive quantification of peptides in biological matrices like plasma, reaching lower limits of quantification in the low picomolar range. chromatographyonline.comsciex.com
Table 1: Application of High-Resolution Mass Spectrometry in Peptide Analysis
| Analytical Goal | Technique | Key Findings & Capabilities |
|---|---|---|
| Purity & Impurity Profiling | HPLC coupled with HRMS | Detects and quantifies impurities, degradation products, and post-translational modifications. elementlabsolutions.com |
| Peptide Mapping | LC-MS/MS | Confirms amino acid sequence and identifies modifications. elementlabsolutions.com |
| Pharmacokinetic Studies | LC-MS/MS (Triple Quadrupole) | Quantifies drug concentration in plasma/serum over time with high sensitivity (low ng/mL or pmol/L). chromatographyonline.comsciex.comresearchgate.net |
| Stability Testing | HPLC, LC-MS | Identifies chemical degradation, oxidation, deamidation, and aggregation under various conditions. elementlabsolutions.com |
| Structural Elucidation | HRMS (Orbital Ion Trap, TOF) | Provides accurate mass measurements (<5 ppm) for confident identification of complex peptide analogs. chromatographyonline.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the three-dimensional structure and dynamics of peptides in solution, mimicking a physiological environment. mdpi.com It provides detailed information about the conformational flexibility of peptides, which is crucial for their biological activity. acs.org
Detailed Research Findings: 2D NMR studies on GLP-1 in aqueous solutions containing micelles (to simulate a membrane-like environment) have revealed its conformational features. acs.org These studies showed that GLP-1 adopts two helical segments (residues 13-20 and 24-35) connected by a flexible linker region. acs.org The C-terminal helix is more stable than the N-terminal one. acs.org However, the N-terminal region, which is critical for receptor activation, exhibits high conformational flexibility. acs.org
Further NMR studies in the presence of 2,2,2-trifluoroethanol (B45653) (TFE), a helix-stabilizing solvent, confirmed an extended helical structure from Thr7 to Lys28. acs.org Pulsed-field gradient NMR has also been used to study the aggregation behavior of peptides, showing that GLP-1 can form a stable, symmetric helical dimer, which may be an intermediate in the formation of larger aggregates. nih.govresearchgate.net
Table 2: NMR Spectroscopy Findings on Peptide Conformation
| Experimental Condition | Peptide Conformation Observed | Significance |
|---|---|---|
| Aqueous solution with DPC micelles | Two helical segments (residues 13–20 and 24–35) connected by a flexible linker. acs.org | Mimics membrane-bound state, revealing distinct structural domains. |
| 35% aqueous TFE | Extended helical structure from Thr7 to Lys28. acs.org | Stabilizes helical propensity, allowing for clearer structural definition. |
| Pure water (pH 2.5) with 35% TFE | Formation of a stable, symmetric helical dimer. nih.gov | Provides insight into aggregation mechanisms and intermediate states. |
| 19F-NMR with site-specific labeling | Allows for monitoring of conformational changes at specific residues upon ligand binding. mdpi.comresearchgate.net | Enables detailed analysis of receptor-ligand interactions and activation mechanisms. |
X-ray Crystallography and Cryo-Electron Microscopy for Structural Determination
X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the high-resolution, three-dimensional structures of peptides, often in complex with their receptors. These methods provide a static snapshot of the molecular interactions that govern biological function.
Detailed Research Findings: The crystal structure of GLP-1 bound to the extracellular domain (ECD) of its receptor (GLP-1R) has been solved to a resolution of 2.1 Å. nih.gov These studies revealed that GLP-1 forms a continuous α-helix from Thr13 to Val33 when bound to the ECD. nih.gov The structure highlights key hydrophobic interactions between the peptide and the receptor. nih.gov Alanine scanning mutagenesis and the creation of chimeric peptides have further helped to identify the specific amino acid residues crucial for these interactions. nih.govfrontiersin.org
Cryo-EM has provided structures of the full-length GLP-1R in complex with G proteins and various peptide agonists, including GLP-1 and its analogs. pdbj.orgbiorxiv.orgresearchgate.netnih.govrcsb.org These structures, with resolutions often better than 3.0 Å, show how the peptide agonist binds deep within the receptor's transmembrane domain, inducing a conformational change that leads to G protein activation. pdbj.orgrcsb.orgdiamond.ac.uk Cryo-EM studies have also captured different conformational states of the receptor, suggesting that flexibility in the peptide's N-terminal activation domain is a key determinant of agonist efficacy. biorxiv.org
Table 3: Structural Determination of Peptide-Receptor Complexes
| Technique | Complex Studied | Resolution | Key Structural Insights |
|---|---|---|---|
| X-ray Crystallography | GLP-1 in complex with GLP-1R extracellular domain | 2.1 Å nih.gov | GLP-1 forms a continuous α-helix; identified key hydrophobic ligand-receptor interactions. nih.gov |
| X-ray Crystallography | Novel GLP-1 analog (glucagon-Cex) | 2.2 Å drugbank.com | Provided a basis for understanding conformational differences compared to the native hormone. drugbank.com |
| Cryo-EM | GLP-1R with G protein and GLP-1 | ~2.7-3.0 Å pdbj.orgnih.govrcsb.org | Revealed the full agonist-bound active state, showing engagement of the peptide with both the ECD and transmembrane domain. pdbj.orgbiorxiv.org |
| Cryo-EM | GLP-1R with G protein and exendin-4 (B13836491) analog | ~3.0 Å biorxiv.org | Identified two distinct receptor conformers, highlighting the role of peptide flexibility in receptor activation. biorxiv.org |
Proteomics and Metabolomics for Systems-Level Biological Impact Assessment
Proteomics and metabolomics provide a systems-level view of the biological impact of a peptide, moving beyond its direct target to map its influence on global protein expression and metabolic pathways.
Detailed Research Findings: Proteomics: Label-free quantitative proteomics has been used to analyze changes in the plasma proteome of patients treated with GLP-1 analogs. nih.gov In one study, treatment led to significant changes in the abundance of 151 proteins, with an upregulation of proteins involved in glycolytic and lipolytic metabolism and a downregulation of proteins associated with inflammation and oxidative stress. nih.gov Phosphoproteomics, a sub-discipline of proteomics, has been employed to identify phosphorylation sites on the C-terminal tail of the GLP-1 receptor following agonist binding, revealing crucial details about the mechanisms of signal transduction and interaction with proteins like β-arrestin. acs.orgnih.gov
Metabolomics: Metabolomic studies have shown that GLP-1 receptor agonists induce significant changes in the metabolic profiles of patients. researchgate.netmdpi.com Treatment has been linked to alterations in lipid metabolism, including a reduction in ceramides (B1148491), which are associated with a lower risk of atherosclerosis. researchgate.net Untargeted discovery metabolomics is a powerful tool for identifying novel biomarkers to predict drug response and monitor treatment efficacy. sapient.bio In animal models, metabolomics has demonstrated that GLP-1 analogs can directly reduce renal lipids and improve mitochondrial metabolites, highlighting their protective effects on kidney metabolism. plos.org
Table 4: Proteomic and Metabolomic Findings
| Omic Approach | Biological System | Key Findings |
|---|---|---|
| Proteomics | Plasma from patients treated with a GLP-1 analog | Altered abundance of 151 proteins; downregulation of inflammation-associated proteins and upregulation of proteins in metabolic pathways. nih.gov |
| Phosphoproteomics | GLP-1 receptor signaling | Identified agonist-induced phosphorylation sites on the receptor, crucial for β-arrestin recruitment. acs.org |
| Metabolomics | Plasma from patients treated with a GLP-1 analog | Significant changes in lipid profiles, including reductions in ceramides and small dense LDL particles, suggesting reduced cardiovascular risk. researchgate.netoup.com |
| Metabolomics | Kidney tissue from obese rat models treated with a GLP-1 analog | Amelioration of renal lipid accumulation and improvement in mitochondrial metabolites. plos.org |
| Combined Transcriptomics & Proteomics | Diabetic mouse models | Identified that GLP-1 analogs can regulate pathways related to oxidative stress. spandidos-publications.com |
Q & A
Q. What methodologies ensure ethical reproducibility in animal studies involving this compound?
- Methodological Answer : Adhere to ARRIVE guidelines for experimental design, including sample size justification, randomization, and blinding. Report animal welfare metrics (e.g., weight change, behavioral indicators) and obtain institutional ethics approval. Share raw data via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
